Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18827733
InChI: InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3
SMILES:
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC18827733

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate -

Specification

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate
Standard InChI InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3
Standard InChI Key MNBMFNMAQTZADS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C(=O)OC)Br)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The substitution pattern is critical to its chemical behavior:

  • 1- and 3-positions: Methyl groups enhance steric stability and influence electron distribution.

  • 5-position: Bromine acts as a leaving group, facilitating nucleophilic substitution reactions.

  • 4-position: A carboxylate ester group provides a site for hydrolysis or transesterification.

The IUPAC name, methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate, reflects this substitution pattern. Computational models and X-ray crystallography (where available) confirm a planar ring geometry with slight distortions due to steric interactions between substituents .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.06 g/mol
Melting PointNot reported-
SolubilitySoluble in DMSO, ethanol
Boiling PointNot reported-

The absence of melting/boiling point data in literature highlights a gap in current characterization efforts. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) suggests utility in solution-phase reactions.

Synthetic Methodologies

Cyclocondensation Reactions

The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, methyl acetoacetate and methylhydrazine undergo condensation under acidic or basic conditions to form the pyrazole core. Temperature control (typically 60–80°C) and solvent selection (e.g., ethanol or DMF) are critical to achieving yields >70% .

Bromination Strategies

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate serves as a precursor for bioactive molecules. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy employed in developing kinase inhibitors and anticancer agents. Preliminary studies suggest moderate activity against cyclooxygenase-2 (COX-2), implicating potential anti-inflammatory applications.

Agrochemical Development

In agrochemicals, the compound’s pyrazole core is functionalized to produce herbicides and fungicides. For instance, coupling with thiourea derivatives yields compounds with antifungal activity against Fusarium species .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s ability to chelate metal ions in enzyme active sites has been explored. Molecular docking studies indicate affinity for zinc-dependent metalloproteases, suggesting utility in treating hypertension or cancer metastasis.

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 3.8 ppm (methoxy group), and δ 7.2 ppm (pyrazole proton) .

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C=N), and 600 cm⁻¹ (C-Br).

  • Mass Spectrometry: Molecular ion peak at m/z 233.06 (M⁺), with fragmentation patterns confirming the bromine isotope signature .

Comparative Analysis with Structural Analogues

Methyl vs. Ethyl Esters

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) exhibits similar reactivity but lower solubility in polar solvents due to the longer alkyl chain .

Positional Isomerism

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1) demonstrates distinct biological activity profiles, underscoring the importance of substitution patterns .

Future Perspectives

Targeted Drug Delivery

Conjugation with nanoparticles or liposomes could enhance bioavailability and reduce off-target effects.

Green Synthesis

Exploring catalytic bromination methods or solvent-free conditions may improve sustainability.

Structure-Activity Relationships (SAR)

Systematic modification of substituents could optimize bioactivity while minimizing toxicity.

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